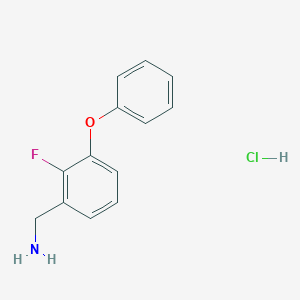
2-Fluoro-3-phenoxybenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H13ClFNO. This compound is notable for its unique structure, which includes a fluorine atom and a phenoxy group attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-nitrophenol and phenol.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, potassium permanganate, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include amines, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and gene expression regulation. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-phenoxyphenyl)methanamine hydrochloride and 1-(2-fluoro-4-phenoxyphenyl)methanamine hydrochloride share structural similarities.
Uniqueness: The presence of the fluorine atom at the 2-position and the phenoxy group at the 3-position makes 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride unique. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H13ClFNO |
|---|---|
Molecular Weight |
253.70 g/mol |
IUPAC Name |
(2-fluoro-3-phenoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H12FNO.ClH/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11;/h1-8H,9,15H2;1H |
InChI Key |
SNVRVHBALQJDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


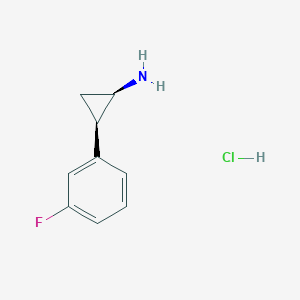

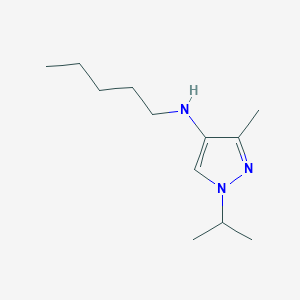
![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)
![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
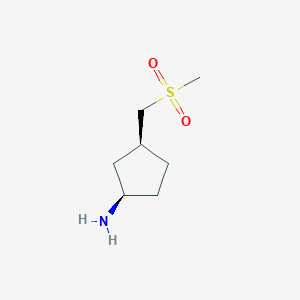
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)
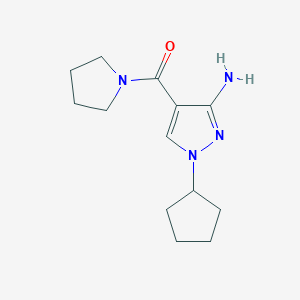
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)
![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
